molecular formula C13H13ClN2O4 B2783760 2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid CAS No. 1094512-53-4

2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid

Cat. No.: B2783760
CAS No.: 1094512-53-4
M. Wt: 296.71
InChI Key: ZDNKACGOIRMGAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, an ethyl group, and an imidazolidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid typically involves the reaction of 4-chlorophenylacetic acid with ethyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as triethylamine, and an appropriate solvent, like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Substituted derivatives with various functional groups[][5].

Scientific Research Applications

2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(4-Chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid is unique due to its combination of a chlorophenyl group, an ethyl group, and an imidazolidinone ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds .

Properties

IUPAC Name

2-[4-(4-chlorophenyl)-4-ethyl-2,5-dioxoimidazolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2O4/c1-2-13(8-3-5-9(14)6-4-8)11(19)16(7-10(17)18)12(20)15-13/h3-6H,2,7H2,1H3,(H,15,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDNKACGOIRMGAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(C(=O)N(C(=O)N1)CC(=O)O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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